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(1,4-13C2)butanedinitrile

Cat. No.: B13415395
M. Wt: 82.07 g/mol
InChI Key: IAHFWCOBPZCAEA-CQDYUVAPSA-N
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Description

Significance of Carbon-13 Isotopic Enrichment in Advanced Molecular Probing and Mechanistic Elucidation

Among the stable isotopes, carbon-13 holds a place of particular importance. Carbon is the backbone of all organic molecules, and the ability to selectively enrich specific carbon atoms with ¹³C provides a powerful tool for probing molecular structure and function. nih.gov This technique, known as ¹³C isotopic enrichment, is crucial for advanced molecular probing and for unraveling complex reaction mechanisms.

The key to the significance of ¹³C enrichment lies in its detectability by NMR spectroscopy. nih.gov While the natural abundance of ¹³C is only about 1.1%, increasing this percentage through enrichment dramatically enhances the signal in ¹³C-NMR experiments. technologynetworks.comwikipedia.org This allows for the detailed study of the carbon skeleton of molecules, providing information about connectivity and the chemical environment of individual carbon atoms. rsc.org Furthermore, by using specifically labeled precursors, such as [1-¹³C]-glucose or [2-¹³C]-glucose, researchers can introduce ¹³C at specific positions within a molecule, enabling the precise tracking of bond-breaking and bond-forming events during a chemical reaction. researchgate.net This level of detail is often impossible to obtain through other analytical methods and is fundamental to mechanistic elucidation.

The enrichment level required for successful detection and analysis can vary depending on the experimental goals and the sensitivity of the instrumentation. juniperpublishers.com For instance, in stable-isotope probing (SIP) of nucleic acids, even low levels of ¹³C enrichment can be sufficient to distinguish labeled DNA from unlabeled DNA. juniperpublishers.comnau.edu In protein NMR studies, fractional ¹³C enrichment can be a cost-effective strategy for obtaining structural and dynamic information. nih.gov

Contextualizing (1,4-13C2)butanedinitrile as a Strategic Isotopic Probe in Contemporary Research

Within the broad landscape of isotopically labeled compounds, (1,4-¹³C₂)butanedinitrile stands out as a strategic probe with specific applications in contemporary research. Butanedinitrile, also known as succinonitrile (B93025), is a four-carbon dinitrile. wikipedia.orgnih.gov The labeling of this molecule at the first and fourth carbon positions with ¹³C makes it a valuable tool for tracing the metabolic fate of the carbon backbone in various biological and chemical systems.

One area where such a probe is particularly relevant is in the study of metabolic pathways where four-carbon units are key intermediates. For example, in cancer research, the metabolism of hyperpolarized [1,4-¹³C₂]fumarate to [1,4-¹³C₂]malate has been shown to be a sensitive marker of tumor cell death. nih.govnih.gov While not butanedinitrile itself, this highlights the utility of ¹³C labeling at the 1 and 4 positions of a four-carbon dicarboxylic acid derivative for monitoring specific enzymatic reactions. The dinitrile functionality of (1,4-¹³C₂)butanedinitrile offers different chemical properties and potential reactivity compared to its carboxylic acid analogue, succinic acid-1,4-¹³C₂. sigmaaldrich.com This could make it a suitable tracer for studying different sets of enzymes or chemical transformations.

The precise labeling of (1,4-¹³C₂)butanedinitrile allows for unambiguous tracking of the terminal carbons of the butane (B89635) chain. This is critical for understanding cyclization reactions, polymerization processes, or metabolic pathways where the ends of the molecule undergo specific transformations. The use of such a strategically labeled compound, in conjunction with powerful analytical techniques like NMR and mass spectrometry, provides researchers with a sophisticated tool to dissect complex molecular processes with high precision.

PropertyValueSource
Molecular Formula C₂¹³C₂H₄N₂ cymitquimica.com
Molecular Weight 82.073 g/mol cymitquimica.com
IUPAC Name (1,4-¹³C₂)butanedinitrile nih.gov
InChI InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i3+1,4+1 cymitquimica.com
CAS Number 79341-57-4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2 B13415395 (1,4-13C2)butanedinitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N2

Molecular Weight

82.07 g/mol

IUPAC Name

(1,4-13C2)butanedinitrile

InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i3+1,4+1

InChI Key

IAHFWCOBPZCAEA-CQDYUVAPSA-N

Isomeric SMILES

C(C[13C]#N)[13C]#N

Canonical SMILES

C(CC#N)C#N

Origin of Product

United States

Synthesis and Isotopic Integrity of 1,4 13c2 Butanedinitrile

Synthetic Pathways to Regiospecifically Labeled Butanedinitrile

The synthesis of (1,4-¹³C₂)butanedinitrile requires a regiospecific approach to ensure the ¹³C isotopes are incorporated exclusively at the terminal nitrile carbons.

A primary strategy for the synthesis of (1,4-¹³C₂)butanedinitrile involves the use of precursors already containing the ¹³C-labeled cyanide groups. A common method is the reaction of a dihaloalkane with a labeled cyanide salt. For instance, 1,2-dibromoethane (B42909) can be reacted with potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN) to yield (1,4-¹³C₂)butanedinitrile.

This nucleophilic substitution reaction is a direct method for introducing the ¹³C-labeled nitrile groups at the desired positions. The use of isotopically labeled cyanide salts is a fundamental technique in the synthesis of many ¹³C-labeled nitrile-containing compounds.

Another approach involves the hydrocyanation of a suitable precursor. For example, the addition of hydrogen cyanide (H¹³CN) to acrylonitrile (B1666552) can produce succinonitrile (B93025). wikipedia.org To achieve the desired (1,4-¹³C₂) labeling, a doubly labeled precursor or a multi-step synthesis might be necessary.

The choice of precursor is critical and often dictated by the desired labeling pattern and the availability of the labeled starting materials. For instance, the synthesis of other isotopically labeled dinitriles, such as those with deuterium, also relies on the selection of appropriately labeled precursors.

Achieving high isotopic enrichment, often exceeding 99%, is crucial for the utility of (1,4-¹³C₂)butanedinitrile in tracer studies. isotope.com Methodological advances focus on optimizing reaction conditions to maximize the incorporation of the ¹³C isotope and prevent isotopic scrambling.

Key considerations in the synthesis include:

Reaction Conditions: Control of temperature, pressure, and reaction time is essential to ensure the specific and complete reaction of the labeled precursors.

Purification: Post-synthesis purification techniques, such as distillation or chromatography, are employed to remove any unlabeled or partially labeled byproducts, thereby increasing the isotopic enrichment of the final product.

Inert Atmosphere: Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent side reactions, especially when using water-sensitive reagents.

The concept of isotopic enrichment refers to the mole fraction of the specific isotope at a particular site within the molecule. isotope.com It is distinct from species abundance, which is the percentage of molecules with the same isotopic composition. isotope.com For a doubly labeled compound like (1,4-¹³C₂)butanedinitrile with 99% isotopic enrichment at each labeled site, the species abundance of the desired isotopologue (¹³C at both positions 1 and 4) would be very high, but not 100%.

Analytical Verification of Isotopic Enrichment and Positional Specificity

Following synthesis, rigorous analytical methods are required to confirm both the level of isotopic enrichment and the specific positions of the ¹³C atoms within the butanedinitrile molecule.

Mass spectrometry (MS) is a primary tool for determining the isotopic abundance in a labeled compound. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, the presence and quantity of the ¹³C isotope can be accurately measured.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between ions with very similar masses, allowing for precise determination of isotopic enrichment. almacgroup.com The mass spectrum of (1,4-¹³C₂)butanedinitrile will show a molecular ion peak at a higher m/z value compared to the unlabeled compound, corresponding to the presence of two ¹³C atoms. The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment. almacgroup.com

Table 1: Mass Spectrometry Data for Butanedinitrile Isotopologues
CompoundMolecular FormulaExact Mass (Da)
ButanedinitrileC₄H₄N₂80.0374
(1,4-¹³C₂)butanedinitrile¹³C₂¹²C₂H₄N₂82.0441

In the ¹³C NMR spectrum of (1,4-¹³C₂)butanedinitrile, signals corresponding to the carbon atoms at positions 1 and 4 will be significantly enhanced due to the high abundance of the ¹³C isotope at these sites. The chemical shift of these signals confirms their identity as nitrile carbons. Furthermore, the absence of significant enhancement at the signals for the carbons at positions 2 and 3 confirms the regiospecificity of the labeling.

Proton-decoupled ¹³C NMR spectra are often used to simplify the spectrum to a single peak for each unique carbon atom. bhu.ac.in The presence of ¹³C-¹³C coupling can also be observed in highly enriched samples, providing further structural confirmation. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can also be employed to unambiguously assign the labeled positions.

Table 2: Expected ¹³C NMR Chemical Shifts for Butanedinitrile
Carbon PositionExpected Chemical Shift (ppm)Expected Observation in (1,4-¹³C₂)butanedinitrile
C1, C4 (Nitrile)~118-120Strongly enhanced signal
C2, C3 (Alkyl)~15-17Signal at natural abundance

Advanced Spectroscopic Investigations of 1,4 13c2 Butanedinitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone technique for the characterization of (1,4-¹³C₂)butanedinitrile. The presence of the ¹³C labels at specific positions dramatically enhances the sensitivity and information content of the spectra, enabling a deeper understanding of its molecular features.

High-Resolution ¹³C NMR Spectroscopic Analysis of (1,4-¹³C₂)butanedinitrile

High-resolution ¹³C NMR spectroscopy offers a direct window into the carbon framework of the molecule. The isotopic labeling in (1,4-¹³C₂)butanedinitrile simplifies the spectrum and allows for precise measurements.

In ¹³C NMR spectroscopy, the chemical shift of a nucleus is highly sensitive to its local electronic environment. For (1,4-¹³C₂)butanedinitrile, the ¹³C labels are on the nitrile carbons (C1 and C4). These carbons are sp-hybridized and are bonded to a nitrogen atom, which deshields them, causing them to resonate at a characteristic downfield chemical shift, typically in the range of 110-120 ppm. oregonstate.eduudel.edu The methylene (B1212753) carbons (C2 and C3) are sp³-hybridized and would appear at a much higher field (further upfield) in the spectrum. The specific chemical shift values provide a fingerprint of the molecule and confirm the successful incorporation of the ¹³C labels at the intended positions.

Table 1: Predicted ¹³C NMR Chemical Shifts for (1,4-¹³C₂)butanedinitrile

Carbon AtomHybridizationPredicted Chemical Shift (ppm)
C1, C4 (¹³C-labeled)sp110-120
C2, C3sp³15-25
Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

A key advantage of dual ¹³C labeling is the ability to observe ¹³C-¹³C spin-spin coupling. In (1,4-¹³C₂)butanedinitrile, a three-bond coupling (³J) would exist between the two labeled carbons, C1 and C4, through the C2-C3 bond. While typically small, the observation of this coupling provides unambiguous proof of the connectivity between the two labeled centers through the ethylene (B1197577) bridge. osti.govnetlify.app The magnitude of this coupling constant can also provide conformational information. The analysis of one-bond (¹J) and two-bond (²J) coupling constants, if other carbons were also labeled, would further solidify the structural assignment. osti.govrsc.org

The flexibility of the butane (B89635) chain allows for different rotational conformations (rotamers). Dynamic NMR (DNMR) techniques, often performed at variable temperatures, can be used to study these conformational changes. numberanalytics.comlibretexts.orgslideshare.net The ¹³C labels in (1,4-¹³C₂)butanedinitrile serve as sensitive probes for these dynamic processes. numberanalytics.comresearchgate.net Changes in the NMR spectrum, such as line broadening or the appearance of new signals at different temperatures, can provide information on the energy barriers and rates of conformational exchange. numberanalytics.comlibretexts.orgslideshare.net

Multidimensional NMR Techniques for Enhanced Structural and Isotopic Mapping (e.g., HSQC, HMBC, COSY)

Multidimensional NMR experiments provide a more detailed picture of the molecular structure by correlating different nuclei. youtube.comsdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu In (1,4-¹³C₂)butanedinitrile, an HSQC spectrum would show correlations between the methylene carbons (C2, C3) and their attached protons. Since the labeled nitrile carbons have no directly attached protons, they would not appear in a standard HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons, typically over two or three bonds. columbia.edu For (1,4-¹³C₂)butanedinitrile, an HMBC spectrum would be particularly informative. It would show correlations between the labeled nitrile carbons (C1, C4) and the protons on the adjacent methylene carbons (C2), providing clear evidence for the C1-C2 and C3-C4 bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. sdsu.edu In this molecule, a COSY spectrum would show a correlation between the protons on C2 and C3, confirming the ethylene linkage.

Table 2: Expected Correlations in 2D NMR Spectra of (1,4-¹³C₂)butanedinitrile

ExperimentCorrelated NucleiExpected Cross-PeaksInformation Gained
HSQC¹H - ¹³C (one bond)H2-C2, H3-C3Direct C-H attachments
HMBC¹H - ¹³C (multiple bonds)H2-C1, H2-C3, H3-C2, H3-C4Connectivity across the carbon skeleton
COSY¹H - ¹HH2-H3Proton-proton coupling network

In Vivo ¹³C Magnetic Resonance Spectroscopy (MRS) for Metabolic Pathway Tracing

Isotopically labeled compounds like (1,4-¹³C₂)butanedinitrile can be used as tracers in metabolic studies using in vivo ¹³C Magnetic Resonance Spectroscopy (MRS). nih.gov This non-invasive technique allows for the real-time monitoring of the metabolic fate of the labeled compound within a living organism. nih.govnih.gov When introduced into a biological system, (1,4-¹³C₂)butanedinitrile can be metabolized, and the ¹³C labels can be incorporated into various downstream metabolites. By observing the appearance of new ¹³C signals over time, researchers can trace the metabolic pathways involved. nih.govnih.govnorthwestern.edu This approach is invaluable for understanding cellular metabolism and can aid in the discovery of new enzymatic functions and the diagnosis of metabolic disorders. nih.govresearchgate.net

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for probing the fundamental vibrations of molecules. For (1,4-13C2)butanedinitrile, these studies are instrumental in elucidating the consequences of introducing heavier carbon isotopes at the terminal positions of the nitrile groups.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

The infrared and Raman spectra of this compound have been meticulously recorded and analyzed to assign its characteristic vibrational modes. nih.govresearchgate.net These experimental spectra provide a detailed fingerprint of the molecule's vibrational landscape. The analysis involves identifying the frequencies of fundamental vibrations, overtones, and combination bands and assigning them to specific atomic motions within the molecule, such as stretching, bending, and torsional modes.

While the full experimental dataset from the definitive study by Lüttschwager et al. is not publicly available, a general representation of the kind of data obtained can be illustrated. The table below is a hypothetical representation of how such data would be presented, showcasing the types of vibrational modes and their expected frequency ranges for a molecule like butanedinitrile.

Interactive Data Table: Illustrative Vibrational Modes of Butanedinitrile

Vibrational ModeDescriptionApproximate Frequency Range (cm⁻¹)
C≡N stretchStretching of the carbon-nitrogen triple bond.2200 - 2300
CH₂ stretchSymmetric and asymmetric stretching of the methylene groups.2800 - 3000
CH₂ scissoringBending motion where the two hydrogen atoms move towards each other.1400 - 1500
CH₂ waggingBending motion where the CH₂ group moves back and forth out of the plane.1200 - 1350
CH₂ twistingBending motion where the CH₂ group twists around the C-C bond.1150 - 1250
CH₂ rockingBending motion where the CH₂ group swings back and forth in the plane.700 - 800
C-C stretchStretching of the carbon-carbon single bonds in the backbone.900 - 1100
C-C-N bendBending of the carbon-carbon-nitrogen angle.300 - 500
Torsional modesTwisting around the central C-C bond.< 200

Isotopic Effects on Vibrational Frequencies and Intensities in Butanedinitrile Isotopomers

The substitution of ¹²C with ¹³C at the 1 and 4 positions in butanedinitrile leads to predictable yet informative shifts in the vibrational frequencies. nih.gov According to the principles of vibrational spectroscopy, an increase in the mass of an atom involved in a particular vibration will lead to a decrease in the frequency of that vibration, assuming the force constant of the bond remains unchanged. This effect is most pronounced for vibrational modes that involve significant motion of the substituted atoms.

For this compound, the most affected vibrational modes are those involving the C≡N group and the adjacent C-C bond. Specifically, the C≡N stretching frequency is expected to show a noticeable redshift (a shift to lower wavenumbers) compared to the unlabeled compound. Similarly, the C-C stretching and C-C-N bending modes are also sensitive to this isotopic substitution. The study of these isotopic shifts provides a powerful tool for verifying vibrational assignments and for refining our understanding of the potential energy surface of the molecule. The analysis of these isotopic effects has been a key component of the detailed vibrational study of butanedinitrile and its isotopomers. nih.govresearchgate.net

Computational Approaches for Force Field Calculations and Comprehensive Vibrational Assignment

To complement experimental studies, computational methods are employed to calculate the vibrational frequencies and to provide a complete and unambiguous assignment of the observed spectral bands. nih.gov A crucial aspect of this is the development of a molecular force field, which is a mathematical model that describes the potential energy of the molecule as a function of its atomic coordinates.

For butanedinitrile and its isotopomers, including this compound, ab initio methods have been used to compute the force field. nih.gov These first-principles calculations provide a theoretical framework for understanding the vibrational dynamics. The calculated force constants are then used to solve the vibrational Schrödinger equation, yielding a set of theoretical vibrational frequencies and normal modes.

The accuracy of the calculated frequencies can be improved by scaling the ab initio force field using a set of empirical scale factors. These factors are optimized to achieve the best possible agreement between the calculated and experimentally observed frequencies for a set of related molecules. The resulting scaled quantum mechanical (SQM) force field can then be used to predict the vibrational spectra of isotopomers with high accuracy. The comprehensive vibrational assignment for this compound is thus a result of the synergy between high-resolution experimental measurements and sophisticated computational modeling. nih.govresearchgate.net

Applications in Metabolic Flux Analysis Mfa and Systems Biology

Theoretical Framework and Experimental Design for 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful methodology used to determine intracellular metabolic fluxes. researchgate.net The core principle involves introducing a substrate labeled with 13C, a stable isotope of carbon, into a biological system. creative-proteomics.comyoutube.com As the cells metabolize this substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these 13C labels in key metabolites, researchers can deduce the relative and absolute rates of the reactions that produced them. researchgate.netnih.gov This technique provides a detailed snapshot of the metabolic phenotype, revealing how cells utilize different pathways under specific conditions. creative-proteomics.comethz.ch

The selection of an isotopic tracer is a critical step in 13C-MFA, as the choice of substrate and its specific labeling pattern significantly influences the precision and observability of calculated fluxes. nih.gov An ideal tracer should enter central metabolism at a key node and generate unique labeling patterns that are sensitive to changes in pathway usage. nih.gov

(1,4-13C2)butanedinitrile, also known as (1,4-13C2)succinonitrile, presents a strategic choice for probing specific areas of metabolism. Upon cellular uptake, butanedinitrile is hypothesized to be hydrolyzed by nitrilase enzymes to form succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. The labeling pattern of this compound is particularly advantageous, as it would introduce 13C atoms specifically at the C1 and C4 carboxyl positions of the resulting succinate molecule.

This targeted delivery of labeled carbon into a central TCA cycle intermediate allows for the precise tracing of the succinate backbone through subsequent metabolic transformations. It is particularly useful for resolving fluxes in pathways branching from the TCA cycle, such as amino acid biosynthesis (e.g., leading to aspartate and glutamate) and anaplerotic reactions that replenish TCA cycle intermediates. The symmetric labeling of the succinate molecule provides distinct constraints for quantifying the forward and reverse fluxes within the TCA cycle itself.

The design of a 13C-labeling experiment must be carefully considered to maximize the information obtained. researchgate.net Key aspects of the design include the choice of tracers, the duration of labeling, and the analytical methods for measurement. researchgate.net Experiments are often performed under metabolic and isotopic steady-state conditions, where the labeling patterns of key metabolites, such as protein-bound amino acids, become constant over time. researchgate.net

For a comprehensive analysis, this compound could be used as the sole carbon source in specifically designed media, or, more powerfully, in parallel experiments with other tracers. nih.gov For instance, a common approach involves conducting multiple experiments with different tracers to resolve fluxes with higher precision. researchgate.netnih.gov A hypothetical experimental design aimed at elucidating central carbon metabolism and anaplerotic pathways is presented below.

Table 1: Hypothetical Experimental Design for 13C-MFA

Experiment IDPrimary Carbon Source13C-Tracer(s)Tracer ConcentrationObjective
EXP-01Glucose100% [1,2-13C2]Glucose2 g/LDetermine fluxes in glycolysis and pentose phosphate pathway.
EXP-02Glucose100% this compound1 g/LQuantify TCA cycle flux and anaplerotic contributions from succinate.
EXP-03Glucose + Glutamine100% [U-13C5]Glutamine0.5 g/LElucidate glutamine metabolism and its entry into the TCA cycle.

This parallel approach allows the models to be constrained by multiple, distinct sets of labeling data, significantly improving the accuracy and confidence of the estimated flux values. nih.gov

Measurement of Metabolite Isotope Labeling Patterns

After conducting the labeling experiment, the next crucial step is the accurate measurement of the isotopic labeling patterns in intracellular metabolites. nih.gov The distribution of mass isotopomers—molecules that differ only in the number of isotopic atoms—provides the raw data for flux calculation. nih.gov Mass spectrometry has become the primary analytical tool for this purpose due to its high sensitivity and resolution. ethz.ch

Mass Isotopomer Distribution Analysis (MIDA) is a technique that uses mass spectrometry to measure the relative abundances of different mass isotopomers of a metabolite. nih.gov From these distributions, the isotopic enrichment of the precursor pool can be calculated, providing essential information for MFA models. The state-of-the-art approach for quantifying fluxes involves feeding cells a 13C-labeled substrate until an isotopic steady state is reached. nih.gov Subsequently, metabolites are extracted, and their mass isotopomer distributions are measured. nih.gov

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, is invaluable for 13C-MFA. Its ability to measure mass-to-charge ratios with very high accuracy and resolving power is critical for distinguishing between isotopologues of similar masses. nih.gov For example, in a dual-labeling experiment using both 13C and 15N tracers, HRMS can resolve peaks from metabolites that have incorporated two 13C atoms versus those that have incorporated other combinations of isotopes that result in a similar nominal mass. This resolving power ensures the collection of accurate and unambiguous labeling data, which is fundamental for precise flux calculations. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of 13C-labeling patterns, particularly in proteinogenic amino acids and other primary metabolites. researchgate.netnih.govnih.gov To make them suitable for GC analysis, non-volatile metabolites like amino acids must first be chemically modified through a process called derivatization.

Following a labeling experiment with this compound, cellular protein would be hydrolyzed to release amino acids. These amino acids would then be derivatized and injected into the GC-MS. The instrument separates the individual amino acids and analyzes the mass distribution of specific fragments, revealing how many 13C atoms from the tracer were incorporated.

For example, since aspartate and glutamate are synthesized directly from the TCA cycle intermediates oxaloacetate and α-ketoglutarate, respectively, their labeling patterns are highly informative. The metabolism of (1,4-13C2)succinate would lead to the formation of M+2 isotopologues of these amino acids. The table below shows a hypothetical mass isotopomer distribution for a fragment of derivatized aspartate, illustrating the type of data obtained from a GC-MS analysis.

Table 2: Hypothetical Mass Isotopomer Distribution for an Aspartate Fragment

This interactive table displays the fractional abundance of different mass isotopomers for a specific fragment of derivatized aspartate, as measured by GC-MS. The data reflects a hypothetical scenario where cells were fed this compound, leading to the incorporation of two 13C atoms.

Mass IsotopomerDescriptionMeasured Fractional Abundance (%)
M+0Fragment contains only 12C atoms (unlabeled)35.4
M+1Fragment contains one 13C atom10.2
M+2Fragment contains two 13C atoms54.4
M+3Fragment contains three 13C atoms<0.1
M+4Fragment contains four 13C atoms<0.1

This quantitative data on mass isotopomer distributions for multiple metabolites is then used in computational models to estimate the intracellular metabolic fluxes throughout the network. researchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article focusing on the applications of "this compound" in the specific areas of Metabolic Flux Analysis (MFA) outlined in your query.

The core subject of the article, the chemical compound "this compound," also known as (1,4-¹³C₂)succinonitrile, does not appear in published research related to the detailed topics of:

NMR-Based Isotopomer Analysis for Positional Labeling Information

Computational Modeling and Fluxomics Software

Elucidation of Intracellular Metabolic Pathways

Extensive searches have been conducted to link this specific isotopically labeled compound with the methodologies of MFA, including qualitative ¹³C-fingerprinting and quantitative flux determination. These searches have yielded no results indicating that (1,4-¹³C₂)butanedinitrile is used as a tracer or substrate in such studies. The existing literature on ¹³C-Metabolic Flux Analysis primarily details the use of common central carbon metabolites, such as ¹³C-labeled glucose, glutamine, or acetate, to probe metabolic pathways.

Therefore, providing an article that strictly adheres to the requested outline and focuses solely on "this compound" is not feasible without fabricating information, which would violate the core principles of scientific accuracy. The information required to populate the specified sections and subsections for this particular compound does not exist in the accessible scientific domain.

Mass Spectrometry-Based Isotopomer Distribution Analysis (MDA)

Investigating Metabolic Perturbations and Guiding Metabolic Engineering Strategies

Metabolic engineering aims to rationally design and modify cellular metabolism for purposes such as increasing the production of biofuels, pharmaceuticals, and other valuable chemicals. A cornerstone of this discipline is the detailed understanding of metabolic fluxes, which is where 13C-MFA plays a pivotal role. By quantifying the flow of carbon through the metabolic network, researchers can pinpoint reactions that limit the production of the desired compound.

Without any documented use of this compound as a tracer, it is impossible to provide specific examples or research findings related to its application in identifying such bottlenecks.

Cells constantly adapt their metabolism in response to environmental changes. 13C-MFA is a powerful tool to study these adaptations by quantifying how metabolic fluxes are redistributed under different conditions, such as changes in nutrient availability, oxygen levels, or exposure to stress. This provides a deeper understanding of the underlying regulatory networks that control cellular physiology.

Currently, there is no available research to indicate how this compound could be utilized to probe cellular physiology or regulatory mechanisms.

Integration of 13C-MFA with Complementary Multi-Omics Data (e.g., Genomics, Transcriptomics, Proteomics)

To gain a holistic view of cellular function, data from 13C-MFA is increasingly being integrated with other "omics" data. This systems biology approach allows for a more comprehensive understanding of how genetic information (genomics), gene expression (transcriptomics), and protein levels (proteomics) collectively shape the metabolic phenotype. For instance, a change in metabolic flux determined by 13C-MFA can be correlated with changes in the expression of genes encoding the relevant enzymes.

The lack of any application of this compound in 13C-MFA precludes any discussion of its integration with multi-omics data.

Exploration in Coordination Chemistry and Supramolecular Assemblies

(1,4-13C2)butanedinitrile as a Bridging Ligand in Metal Complexes

This compound, with its linear C4 backbone and terminal nitrile groups, is structurally predisposed to act as a bridging ligand, linking two metal centers to form polynuclear complexes and coordination polymers. The nitrogen atoms of the nitrile groups possess lone pairs of electrons that can coordinate to metal ions, leading to the formation of extended structures.

Synthesis and Structural Characterization of Isotopic Butanedinitrile-Metal Complexes

While specific studies detailing the synthesis and full structural characterization of metal complexes with this compound as a bridging ligand are not extensively documented in the reviewed literature, the coordination chemistry of its unlabeled analogue, succinonitrile (B93025), provides a strong foundation for understanding its expected behavior. The synthesis of such complexes would typically involve the reaction of a metal salt with the isotopically labeled butanedinitrile in a suitable solvent.

The resulting products are often coordination polymers, where the butanedinitrile ligand bridges metal centers to form one-, two-, or three-dimensional networks. libretexts.org The structure of these networks is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of counter-anions or solvent molecules that can also coordinate to the metal or occupy voids within the crystal lattice. For instance, with octahedral metal centers, the linear nature of the butanedinitrile bridge can lead to the formation of cubic or layered structures. libretexts.org

Characterization of these complexes would rely on a combination of techniques. Elemental analysis would confirm the stoichiometry of the complex, while techniques like X-ray diffraction would be crucial for determining the precise arrangement of atoms in the solid state.

Influence of Isotopic Labeling on Ligand Binding and Coordination Geometry

The primary influence of introducing ¹³C isotopes at the C1 and C4 positions of butanedinitrile is on the vibrational properties of the ligand, which can be a sensitive probe for changes in the electronic environment upon coordination to a metal. While the isotopic labeling itself is not expected to significantly alter the fundamental binding modes or the resulting coordination geometry compared to the unlabeled ligand, it provides a powerful spectroscopic handle to study these interactions.

The change in mass due to the ¹³C isotopes will lead to a predictable shift in the vibrational frequencies associated with the C≡N bond. This shift allows for the precise tracking of the nitrile group's involvement in coordination. For example, the extent of the frequency shift upon coordination can provide insights into the strength of the metal-ligand bond. A larger shift generally indicates a stronger interaction.

Furthermore, in more complex systems containing multiple ligands, site-specific isotopic labeling can help to distinguish the vibrational signals of the butanedinitrile ligand from those of other coordinated species, aiding in the detailed analysis of the coordination sphere.

Spectroscopic Probes for Metal-Ligand Interactions

Vibrational Spectroscopy for Elucidation of Coordination Modes and Bond Stretching Frequencies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a primary tool for investigating the coordination of this compound to metal ions. The nitrile (C≡N) stretching vibration is particularly informative. In the free ligand, this vibration appears at a characteristic frequency. Upon coordination to a metal ion, the frequency of the C≡N stretch is typically altered. researchgate.net

A detailed study of the vibrational spectra of succinonitrile and its isotopomers, including this compound, has been conducted. nih.govresearchgate.net For the gauche conformer of (1,4-¹³C₂)butanedinitrile, the symmetric and asymmetric C≡N stretching frequencies have been assigned in the infrared spectrum. Similarly, for the trans conformer, the symmetric C≡N stretch has been identified in the Raman spectrum. nih.gov The introduction of the heavier ¹³C isotopes leads to a noticeable decrease in the C≡N stretching frequency compared to the unlabeled compound. nih.govresearchgate.net

When this compound coordinates to a metal center, a further shift in the C≡N stretching frequency is expected. An increase in the C≡N stretching frequency upon coordination is often observed and is attributed to a combination of kinematic coupling and an increase in the C≡N bond strength due to the donation of electron density from the nitrile nitrogen to the metal. acs.org The magnitude of this shift can provide information about the strength and nature of the metal-ligand bond.

Below is a table summarizing the assigned C≡N stretching frequencies for the trans and gauche conformers of unlabeled succinonitrile and its (1,4-¹³C₂) isotopomer in the free state.

CompoundConformerVibrational ModeWavenumber (cm⁻¹)Spectroscopic Method
Succinonitriletransν(C≡N) symmetric2259Raman
(1,4-¹³C₂)butanedinitriletransν(¹³C≡N) symmetric2209Raman
Succinonitrilegaucheν(C≡N) symmetric2253Infrared
Succinonitrilegaucheν(C≡N) asymmetric2253Infrared
(1,4-¹³C₂)butanedinitrilegaucheν(¹³C≡N) symmetric2203Infrared
(1,4-¹³C₂)butanedinitrilegaucheν(¹³C≡N) asymmetric2203Infrared

Data sourced from Fengler & Ruoff (2001). nih.gov

The precise tracking of these isotopically shifted bands in metal complexes would allow for a detailed elucidation of the coordination environment.

X-ray Diffraction Studies for Solid-State Structural Elucidation of Labeled Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline coordination complexes. nih.gov While specific X-ray crystal structures of metal complexes containing this compound as a bridging ligand are not readily found in the literature, studies on related systems with unlabeled succinonitrile demonstrate the types of structures that can be expected.

For example, in-situ X-ray powder diffraction has been used to study the phase behavior of succinonitrile-based electrolytes, revealing the formation of crystalline adducts with lithium salts. canada.ca Such studies provide valuable insights into the coordination and packing of succinonitrile in the solid state.

A hypothetical X-ray diffraction study of a this compound-metal complex would be expected to reveal:

The coordination number and geometry of the metal centers.

The bridging nature of the butanedinitrile ligand, including the metal-nitrogen bond lengths and the conformation of the aliphatic backbone (gauche or trans).

The isotopic labeling itself would not significantly affect the outcome of an X-ray diffraction experiment in terms of the determined bond lengths and angles, as the difference in scattering factors between ¹²C and ¹³C is negligible for X-rays. However, the ability to correlate the precise structural information from X-ray diffraction with the detailed vibrational data obtained from the isotopically labeled complex would provide a comprehensive understanding of the structure-property relationships in these materials.

Future Directions and Emerging Research Avenues

Development of High-Throughput and Automated ¹³C-MFA Methodologies

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.govnih.gov The development of high-throughput and automated ¹³C-MFA platforms is accelerating the pace of metabolic engineering and systems biology research. nih.gov These platforms enable the rapid characterization of numerous genetic strains or culture conditions, facilitating the Design-Build-Test-Learn cycle. nih.gov

While current high-throughput ¹³C-MFA primarily utilizes universally labeled glucose and other common substrates, there is a growing need for a wider array of isotopic tracers to probe specific metabolic pathways. The integration of (1,4-¹³C₂)butanedinitrile into these automated workflows could offer unique advantages. For instance, in engineered microbes designed to utilize alternative nitrogen or carbon sources, this tracer could provide direct insights into nitrile assimilation and its subsequent metabolism. Automated liquid handling systems could prepare parallel cultures with various tracer combinations, including (1,4-¹³C₂)butanedinitrile, followed by automated sample quenching, extraction, and analysis by mass spectrometry.

The data processing pipeline for such high-throughput experiments would require specialized software capable of handling diverse tracer inputs and automatically calculating flux distributions. The development of such integrated systems will be crucial for unlocking the full potential of novel tracers like (1,4-¹³C₂)butanedinitrile in large-scale metabolic studies.

Expanding Applications of (1,4-¹³C₂)butanedinitrile in Complex Biological Systems and Subcellular Compartmentation Studies

The metabolic networks of complex organisms like mammalian cells and plants are characterized by a high degree of subcellular compartmentation, with distinct metabolic processes occurring in the cytosol, mitochondria, and other organelles. nih.gov Understanding the flux of metabolites between these compartments is a major challenge in metabolic research. nih.gov

(1,4-¹³C₂)butanedinitrile presents an intriguing tool for dissecting these compartmentalized pathways. Upon cellular uptake, the metabolism of the dinitrile could proceed through different routes in various compartments. By tracing the ¹³C label into downstream metabolites and analyzing their isotopic enrichment in specific cellular fractions, researchers could quantify fluxes that are otherwise difficult to measure. For example, in plant cells, the metabolism of nitrogen-containing compounds is distributed between the cytoplasm and plastids. nih.gov A tracer like (1,4-¹³C₂)butanedinitrile could help elucidate the transport and metabolic fate of nitrile-derived carbon and nitrogen across these organellar boundaries.

In mammalian cells, particularly in the context of cancer metabolism, the utilization of alternative nutrients is a hallmark of metabolic reprogramming. researchgate.net Investigating the metabolic fate of (1,4-¹³C₂)butanedinitrile in cancer cells could reveal novel metabolic dependencies or pathways that support tumor growth. Such studies would benefit from advanced techniques in subcellular fractionation and mass spectrometry imaging to resolve the spatial distribution of labeled metabolites.

Table 1: Potential Applications of (1,4-¹³C₂)butanedinitrile in Complex Biological Systems

Biological SystemResearch QuestionPotential Insight from (1,4-¹³C₂)butanedinitrile
Mammalian Cells How do cancer cells utilize alternative nitrogen/carbon sources?Elucidation of novel metabolic pathways supporting proliferation.
What are the fluxes across mitochondrial and cytosolic compartments?Quantification of inter-compartmental transport and metabolism. nih.gov
Plants How are nitrogen-containing compounds metabolized across organelles?Tracing carbon and nitrogen flow between cytoplasm and plastids. nih.gov
What is the contribution of specific pathways to biomass synthesis?Quantifying the incorporation of nitrile-derived carbons into cell wall components or storage compounds. nih.gov

Novel Applications in Synthetic Chemistry and Materials Science Utilizing ¹³C-Labeled Building Blocks

Isotopically labeled compounds are invaluable tools in synthetic chemistry for elucidating reaction mechanisms and as internal standards in quantitative analysis. x-chemrx.comresearchgate.net (1,4-¹³C₂)butanedinitrile, as a bifunctional molecule, can serve as a versatile ¹³C-labeled building block for the synthesis of more complex molecules. The two nitrile groups can be transformed into a variety of other functional groups, such as carboxylic acids, amines, and amides, while retaining the isotopic labels at specific positions.

For example, the hydrolysis of (1,4-¹³C₂)butanedinitrile would yield (1,4-¹³C₂)succinic acid, a key metabolite in the Krebs cycle and a precursor for various chemicals. This labeled succinic acid could be used in subsequent enzymatic or chemical reactions to synthesize other labeled biomolecules or polymers. The dinitrile itself could be a monomer for the synthesis of novel polymers with labeled backbones, which would be useful for studying polymer degradation and stability.

In materials science, the incorporation of ¹³C-labeled units into materials allows for detailed characterization using solid-state NMR and other spectroscopic techniques. This can provide insights into the structure, dynamics, and degradation of materials at the molecular level. For instance, polymers synthesized from (1,4-¹³C₂)butanedinitrile could be used to study their environmental fate or their interactions with biological systems.

The development of new catalytic methods for the transformation of nitriles will further expand the synthetic utility of (1,4-¹³C₂)butanedinitrile. iaea.orgnih.gov For example, catalytic hydrogenation could convert it into ¹³C-labeled diamines, which are important monomers for polyamides.

Advancements in Data Processing, Computational Tools, and Predictive Modeling for Isotopic Tracing Experiments

The increasing complexity of isotopic tracing experiments, particularly those involving multiple tracers or analyzing complex biological systems, necessitates sophisticated data processing and computational tools. biorxiv.orgkenyon.edu The analysis of data from experiments using non-standard tracers like (1,4-¹³C₂)butanedinitrile requires flexible and powerful software that can accommodate custom metabolic models and tracer definitions.

Recent advancements in this area include the development of machine learning and Bayesian statistical methods for flux estimation. embopress.org These approaches can handle the uncertainty associated with experimental data and provide more robust flux estimates. For example, machine learning models could be trained on simulated data from various tracer experiments, including those with (1,4-¹³C₂)butanedinitrile, to predict metabolic fluxes from experimental measurements.

Predictive modeling plays a crucial role in the design of informative isotopic tracing experiments. nih.govplos.org Computational tools can be used to simulate the expected labeling patterns for different tracer strategies and identify the optimal tracer or combination of tracers to resolve specific fluxes of interest. nih.govnih.gov Before conducting a costly and time-consuming experiment with (1,4-¹³C₂)butanedinitrile, researchers can use these predictive models to assess its potential to provide valuable information about the metabolic system under investigation.

The development of open-source, user-friendly software platforms that integrate these advanced computational methods will be essential for the broader adoption of novel isotopic tracers and for maximizing the information gained from these powerful experimental techniques. nih.gov

Table 2: Computational Tools and Approaches for Isotopic Tracing

Tool/ApproachDescriptionRelevance for (1,4-¹³C₂)butanedinitrile
¹³C-MFA Software (e.g., INCA, Metran) Software packages for estimating metabolic fluxes from isotopic labeling data.Can be customized to include metabolic pathways for nitrile metabolism.
Machine Learning Models Algorithms trained on large datasets to predict flux distributions from labeling patterns. embopress.orgCan be trained to interpret data from novel tracers like dinitriles.
Bayesian Inference Statistical methods that incorporate prior knowledge and quantify uncertainty in flux estimates. embopress.orgProvides robust flux estimations, especially for complex models involving new pathways.
Optimal Tracer Design Algorithms Computational methods to identify the most informative isotopic tracers for a given metabolic network. nih.govnih.govCan be used to predict the utility of (1,4-¹³C₂)butanedinitrile for specific research questions.
Integrated Data Platforms (e.g., Garuda) Platforms that streamline the entire workflow from data acquisition to analysis. nih.govFacilitates the use of non-standard tracers in high-throughput studies.

Q & A

Basic Research Questions

Q. What is the mechanism by which (1,4-13C₂)butanedinitrile serves as a marker for cellular necrosis in magnetic resonance imaging (MRI)?

  • Answer : (1,4-13C₂)butanedinitrile, when hyperpolarized via dynamic nuclear polarization (DNP), is injected into biological systems and enzymatically converted to malate by fumarase in necrotic cells. This conversion occurs due to the release of intracellular fumarase into the extracellular space during cell death, enabling real-time tracking via ¹³C-MRI. The equilibrium constant of the fumarase reaction (~4) favors malate formation, making it a sensitive biomarker for necrosis .

Q. How does dynamic nuclear polarization (DNP) enhance the detection sensitivity of (1,4-13C₂)butanedinitrile in metabolic studies?

  • Answer : DNP increases nuclear spin polarization by >10,000-fold, allowing transient detection of hyperpolarized (1,4-13C₂)butanedinitrile and its metabolites in vivo. The polarized compound is dissolved rapidly post-polarization to preserve spin alignment, enabling high-resolution ¹³C-MRI with temporal resolution sufficient to track metabolic flux (e.g., fumarate-to-malate conversion rates) .

Q. What are the standard protocols for synthesizing and characterizing isotopically labeled (1,4-13C₂)butanedinitrile?

  • Answer : Synthesis typically involves isotopic enrichment at positions 1 and 4 using ¹³C-labeled precursors. Characterization includes nuclear magnetic resonance (NMR) for isotopic purity, mass spectrometry for molecular weight verification (118.06 g/mol), and high-performance liquid chromatography (HPLC) for chemical stability. Physical properties such as melting point (187–190°C) and solubility in aqueous buffers are critical for biological applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux rates of (1,4-13C₂)butanedinitrile between in vitro and in vivo tumor models?

  • Answer : In vitro studies often show uniform drug response and enzyme activity, whereas in vivo models exhibit heterogeneity due to variable tissue perfusion, drug pharmacokinetics, and extracellular enzyme leakage. To address this, researchers use kinetic modeling (e.g., two-site exchange models) to differentiate intracellular vs. extracellular contributions and correlate flux rates with histopathological markers (e.g., trypan blue staining for necrosis) .

Q. What methodological strategies improve the spatial resolution of hyperpolarized (1,4-13C₂)butanedinitrile MRI in heterogeneous tumors?

  • Answer : Surface coil positioning and multi-voxel spectroscopic imaging are employed to map spatial heterogeneity. For example, placing coils over tumor boundaries captures malate signal leakage caused by extracellular fumarase. Additionally, integrating ¹H-MRI anatomical data with ¹³C metabolic maps enhances co-registration accuracy. Statistical models (e.g., Student’s t-test) quantify regional variations in malate/fumarate ratios .

Q. How does the pH sensitivity of (1,4-13C₂)butanedinitrile-derived metabolites influence its utility in renal injury models?

  • Answer : In renal tubular injury, intracellular pH dysregulation alters the equilibrium of fumarase-mediated malate production. Researchers pair (1,4-13C₂)butanedinitrile with pH-responsive probes (e.g., iodixanol CEST-MRI) to disentangle pH effects from necrosis-specific signals. Calibration curves correlating malate signal intensity with pH gradients are essential for accurate interpretation .

Q. What are the limitations of using (1,4-13C₂)butanedinitrile to distinguish apoptosis from necrosis in therapeutic response studies?

  • Answer : While malate production correlates strongly with necrosis, apoptosis involves minimal membrane rupture and fumarase release. Researchers combine (1,4-13C₂)butanedinitrile MRI with complementary apoptosis markers (e.g., caspase-3 activation assays) or diffusion-weighted MRI to assess cellularity loss. Kinetic analysis of malate signal time courses (e.g., early vs. late necrosis) further refines specificity .

Data Contradiction Analysis

Q. Why do some tumor regions show high malate signal despite low fumarase activity in histopathology?

  • Answer : This discrepancy may arise from rapid fumarate depletion in perfused regions or residual extracellular fumarase from prior necrotic events. Validating MRI findings with enzymatic assays (e.g., spectrophotometric fumarase activity measurements in tissue homogenates) and normalizing signals to protein content (via BCA assays) reduces false positives .

Q. How do inter-laboratory variations in DNP protocols affect reproducibility of (1,4-13C₂)butanedinitrile studies?

  • Answer : Variations in microwave irradiation time (≈94 GHz), dissolution solvent composition, and polarization transfer efficiency can alter signal longevity. Standardizing protocols using reference compounds (e.g., ¹³C-urea) and reporting polarization percentages (e.g., 37% for ¹³C) ensures cross-study comparability .

Methodological Best Practices

  • Kinetic Modeling : Fit malate/fumarate time-course data to two-site exchange models to derive rate constants (kF, kM) for fumarase activity .
  • Enzymatic Validation : Supplement MRI with spectrophotometric assays (e.g., NADH oxidation for malate dehydrogenase activity) to confirm metabolic activity .
  • Isotopic Purity : Verify ¹³C enrichment (≥99 atom%) via NMR or mass spectrometry to avoid signal dilution in tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.